Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate
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Overview
Description
Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a dioxolane ring, an amino group, and a methylbenzyl moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-methylbenzyl alcohol, which is then reacted with glyoxylic acid to form the dioxolane ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxolane ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-methylbenzoate: Shares the amino and methylbenzyl moieties but lacks the dioxolane ring.
2-Amino-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness
Methyl 2-(2-(2-amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetate is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 2-[2-[(2-amino-5-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C14H19NO4/c1-10-3-4-12(15)11(7-10)8-14(9-13(16)17-2)18-5-6-19-14/h3-4,7H,5-6,8-9,15H2,1-2H3 |
InChI Key |
RLUGEIJFFCWOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)CC2(OCCO2)CC(=O)OC |
Origin of Product |
United States |
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